3,4-diethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
3,4-DIETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with diethoxy groups and a methanesulfonyl-benzothiazole moiety. Its complex structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The benzothiazole moiety is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methanesulfonylation: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Coupling with Benzamide: The methanesulfonyl-benzothiazole intermediate is coupled with 3,4-diethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide and benzothiazole moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-DIETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide
- N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides
Uniqueness
3,4-DIETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxy groups and methanesulfonyl-benzothiazole moiety contribute to its multifunctional nature, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O5S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-25-15-9-6-12(10-16(15)26-5-2)18(22)21-19-20-14-8-7-13(28(3,23)24)11-17(14)27-19/h6-11H,4-5H2,1-3H3,(H,20,21,22) |
InChI Key |
AZHQAMALIDLUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OCC |
Origin of Product |
United States |
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